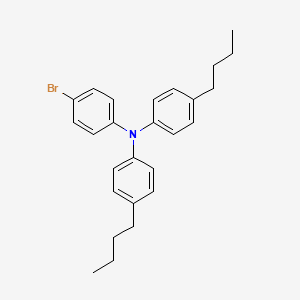
4-Bromo-N,N-bis(4-butylphenyl)aniline
Overview
Description
4-Bromo-N,N-bis(4-butylphenyl)aniline is an organic compound with the molecular formula C26H30BrN and a molecular weight of 436.43 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with two butylphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N,N-bis(4-butylphenyl)aniline can be synthesized from triphenylamine through a series of organic reactions . The synthesis involves the bromination of triphenylamine followed by the introduction of butyl groups to the phenyl rings. The reaction conditions typically include the use of bromine or a brominating agent and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-bis(4-butylphenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the phenyl rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N,N-bis(4-butylphenyl)aniline is utilized in several scientific research fields, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-bis(4-butylphenyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the butylphenyl groups play a crucial role in its reactivity and binding affinity. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts . These steps lead to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparison with Similar Compounds
4-Bromo-N,N-bis(4-butylphenyl)aniline can be compared with other similar compounds, such as:
4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: This compound has tert-butyl groups instead of butyl groups, which can affect its steric and electronic properties.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: The presence of methoxy groups can influence the compound’s reactivity and solubility.
4-Bromo-N,N-bis(4-iodophenyl)aniline: The iodine atoms can significantly alter the compound’s chemical behavior due to their larger size and higher reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-butyl-N-(4-butylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30BrN/c1-3-5-7-21-9-15-24(16-10-21)28(26-19-13-23(27)14-20-26)25-17-11-22(12-18-25)8-6-4-2/h9-20H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGYCECISKVGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701228 | |
| Record name | 4-Bromo-N,N-bis(4-butylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548792-42-3 | |
| Record name | 4-Bromo-N,N-bis(4-butylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


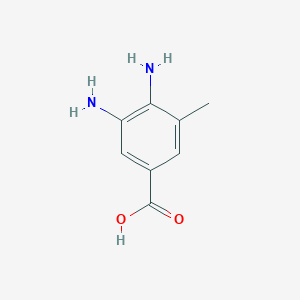


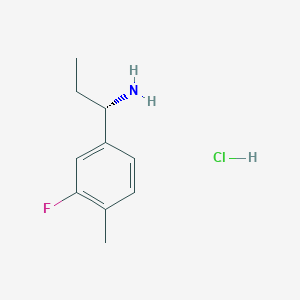

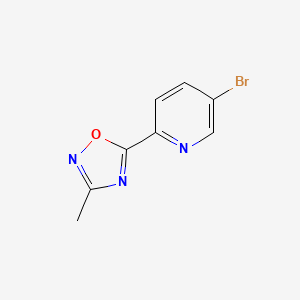

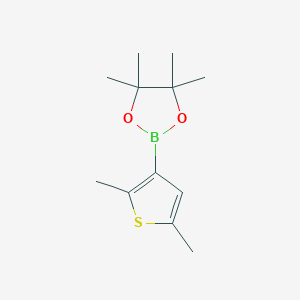
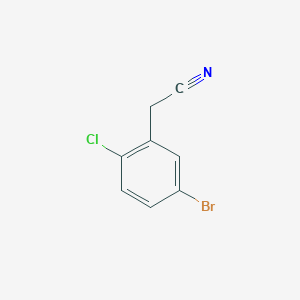
![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)

![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)


